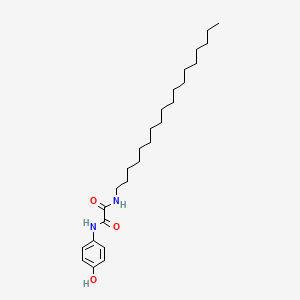
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide is a compound that features a hydroxyphenyl group and an octadecyl chain attached to an ethanediamide backbone. This compound is of interest due to its unique structural properties, which combine a polar hydroxyphenyl group with a long hydrophobic octadecyl chain, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide typically involves the reaction of 4-hydroxybenzaldehyde with octadecylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanediamide compound. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its ability to stabilize emulsions.
Wirkmechanismus
The mechanism by which N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide exerts its effects is primarily through its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the hydroxyphenyl group can interact with polar head groups of membrane lipids. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, its amphiphilic nature makes it an effective emulsifying agent, aiding in the delivery of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(4-Hydroxyphenyl)-N~2~-dodecylethanediamide: Similar structure but with a shorter dodecyl chain.
N~1~-(4-Methoxyphenyl)-N~2~-octadecylethanediamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide is unique due to the combination of a hydroxyphenyl group and a long octadecyl chain. This combination provides a balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifying agent. Its ability to integrate into lipid bilayers and disrupt membrane integrity also sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
166890-65-9 |
|---|---|
Molekularformel |
C26H44N2O3 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
N'-(4-hydroxyphenyl)-N-octadecyloxamide |
InChI |
InChI=1S/C26H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(30)26(31)28-23-18-20-24(29)21-19-23/h18-21,29H,2-17,22H2,1H3,(H,27,30)(H,28,31) |
InChI-Schlüssel |
MFZLPKYHKDFPNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















